Acetyl-11-keto-beta-boswellic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

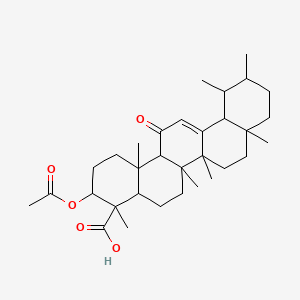

Acetyl-11-keto-beta-boswellic acid is a complex organic compound with a unique structure. It belongs to the class of triterpenoids, which are known for their diverse biological activities. This compound is characterized by its multiple fused rings and various functional groups, including an acetyloxy group and a carboxylic acid group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-11-keto-beta-boswellic acid involves multiple steps. One common method starts with the precursor compound oleanolic acid. The process includes acetylation, oxidation, and carboxylation reactions under controlled conditions. The acetylation is typically carried out using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Acetyl-11-keto-beta-boswellic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

Mechanism of Action:

AKBA exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. It has been shown to reduce levels of interleukin (IL)-1β, IL-6, tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2) in various cellular models.

Case Study: Cardiac Dysfunction

A study demonstrated that AKBA protects H9C2 cardiomyocytes from lipopolysaccharide (LPS)-induced inflammation. Cells pretreated with AKBA showed improved viability and reduced inflammatory markers compared to untreated controls .

Table 1: Inflammatory Markers in H9C2 Cells

| Treatment | IL-1β (pg/ml) | IL-6 (pg/ml) | TNF-α (pg/ml) | COX-2 Expression |

|---|---|---|---|---|

| Control | 150 | 200 | 300 | High |

| AKBA | 50 | 80 | 100 | Low |

Antimicrobial Activity

Targeting Oral Pathogens:

AKBA has demonstrated potent antibacterial activity against oral cavity pathogens, including Streptococcus mutans and Actinomyces viscosus. In vitro studies indicated that AKBA effectively inhibited biofilm formation and reduced mutation frequencies in these bacteria .

Table 2: Antibacterial Efficacy of AKBA

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mutation Prevention Concentration (MPC) |

|---|---|---|

| S. mutans ATCC 25175 | 2 μg/ml | 16 μg/ml |

| A. viscosus ATCC 15987 | 4 μg/ml | Not determined |

Neuroprotective Effects

Mechanism of Neuroprotection:

AKBA has been investigated for its neuroprotective effects against ischemic injury via the Nrf2/HO-1 pathway. In animal models, AKBA administration improved neuronal survival and reduced oxidative stress markers following ischemic events .

Case Study: Nerve Repair

Research involving a sciatic nerve injury model showed that AKBA enhanced Schwann cell proliferation and myelination, promoting nerve repair. Doses of AKBA administered every three days significantly increased the expression of phosphorylated ERK1/2 in Schwann cells, facilitating recovery .

Anticancer Properties

Inhibition of Tumor Growth:

AKBA has been studied for its potential anticancer effects, particularly in colorectal cancer models. It inhibits cancer cell proliferation by targeting multiple signaling pathways involved in tumor growth and metastasis.

Case Study: Colorectal Cancer

In vivo studies indicated that AKBA treatment significantly reduced tumor size and incidence in animal models exposed to carcinogens. The compound was found to influence the COX-2 pathway, which is crucial in colorectal tumorigenesis .

Table 3: Tumor Growth Inhibition by AKBA

| Treatment Group | Tumor Size (mm²) | Tumor Incidence (%) |

|---|---|---|

| Control | 200 | 80 |

| AKBA Treatment | 50 | 30 |

Wirkmechanismus

The mechanism of action of Acetyl-11-keto-beta-boswellic acid involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways involved in inflammation and cell proliferation. It may also interact with enzymes and receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oleanolic Acid: A precursor in the synthesis of the compound, known for its anti-inflammatory and hepatoprotective properties.

Ursolic Acid: Similar in structure and biological activity, used in various therapeutic applications.

Betulinic Acid: Another triterpenoid with anticancer and antiviral properties.

Uniqueness

Acetyl-11-keto-beta-boswellic acid is unique due to its specific functional groups and the resulting biological activities

Biologische Aktivität

Acetyl-11-keto-beta-boswellic acid (AKBA) is a significant active compound derived from the resin of Boswellia serrata, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of AKBA, focusing on its therapeutic potential in various medical fields, including anti-inflammatory, anticancer, and neuroprotective effects.

Chemical Structure and Properties

AKBA is a pentacyclic triterpenoid with a unique chemical structure that contributes to its pharmacological properties. Its molecular formula is C30H48O3, and it is characterized by the presence of an acetyl group and a keto group, which enhance its biological efficacy.

Biological Activities

1. Anti-Inflammatory Effects

AKBA exhibits potent anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research has shown that AKBA can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various cell types, including cardiomyocytes exposed to lipopolysaccharides (LPS) . In vitro studies demonstrated that AKBA treatment significantly reduced the levels of nitric oxide (NO) and other inflammatory mediators, suggesting its role in mitigating inflammation-related damage.

2. Anticancer Properties

AKBA has been investigated for its anticancer effects across several cancer types. It has been shown to suppress the invasion of pancreatic cancer cells by downregulating CXCR4 expression, a receptor associated with tumor metastasis . Additionally, AKBA exhibits cytotoxic effects on glioma cells and has been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

3. Neuroprotective Effects

The neuroprotective potential of AKBA has garnered attention in recent years. Studies indicate that AKBA can promote nerve repair and regeneration following injury, protect against ischemic brain injury, and alleviate neuroinflammation . It has also been shown to improve cognitive function in models of traumatic brain injury by mitigating excitotoxicity and oxidative stress .

The biological activities of AKBA are attributed to several mechanisms:

- Inhibition of Pro-inflammatory Pathways : AKBA inhibits key inflammatory pathways, including the NF-kB signaling pathway, which plays a critical role in the expression of pro-inflammatory cytokines.

- Antioxidant Activity : AKBA exhibits antioxidant properties that help reduce oxidative stress in various tissues, contributing to its protective effects against cellular damage .

- Modulation of Eicosanoid Synthesis : By inhibiting lipoxygenase enzymes involved in eicosanoid synthesis, AKBA can alter inflammatory responses and promote anti-inflammatory effects .

Table 1: Summary of Biological Activities of AKBA

Notable Research Studies

- A study published in Nature demonstrated that AKBA could attenuate oxidative stress and improve vascular remodeling in hypertensive models by targeting the TGF-β1/Smad3 pathway .

- Research indicated that AKBA could protect cardiomyocytes from LPS-induced inflammation by reducing inflammatory cytokine levels and enhancing cell viability .

Eigenschaften

IUPAC Name |

3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,23-26H,9-16H2,1-8H3,(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMGKOVEOFBCAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.